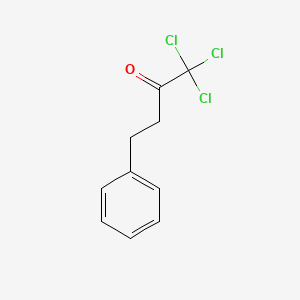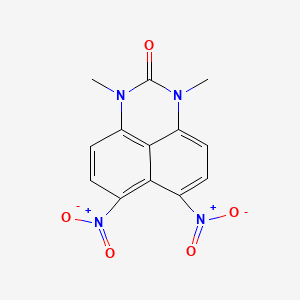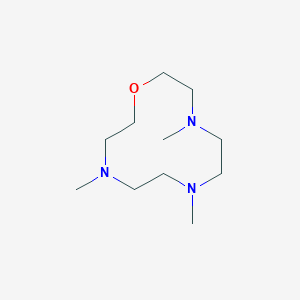
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane is a macrocyclic compound known for its unique structure and properties. It is a derivative of 1-oxa-4,7,10-triazacyclododecane, with three methyl groups attached at the 4, 7, and 10 positions. This compound is of significant interest in various fields of chemistry and biology due to its ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tris(2-aminoethyl)amine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as copper(II), cobalt(III), and iron(III).
Substitution Reactions: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like copper(II) sulfate or cobalt(III) chloride in aqueous or organic solvents.
Substitution: Reagents such as halides or nucleophiles are used under controlled temperature and pH conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a proteolytic agent in the cleavage of pathogenic proteins.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalytic centers in various chemical reactions. For example, the cobalt(III) complex of this compound has shown significant proteolytic activity, which is attributed to the increased Lewis acidity of the cobalt center and the steric effects of the ligand . The compound’s ability to selectively cleave peptide bonds makes it a valuable tool in biochemical research and drug development.
Vergleich Mit ähnlichen Verbindungen
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane can be compared with other similar macrocyclic compounds:
1-Oxa-4,7,10-triazacyclododecane: Lacks the methyl groups, resulting in different steric and electronic properties.
1,4,7,10-Tetraazacyclododecane: Contains four nitrogen atoms and no oxygen, leading to different coordination chemistry and applications.
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane: A larger macrocycle with additional methyl groups, offering different complexation properties.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Eigenschaften
CAS-Nummer |
132417-65-3 |
|---|---|
Molekularformel |
C11H25N3O |
Molekulargewicht |
215.34 g/mol |
IUPAC-Name |
4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane |
InChI |
InChI=1S/C11H25N3O/c1-12-4-6-13(2)8-10-15-11-9-14(3)7-5-12/h4-11H2,1-3H3 |
InChI-Schlüssel |
KARAYLQMVDTHJW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CCOCCN(CC1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


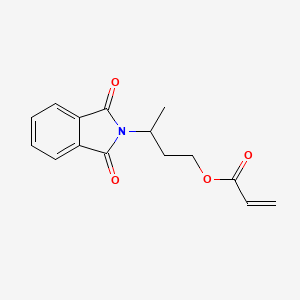
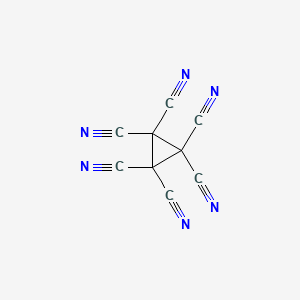

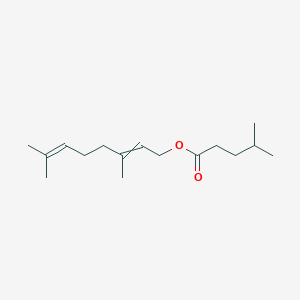
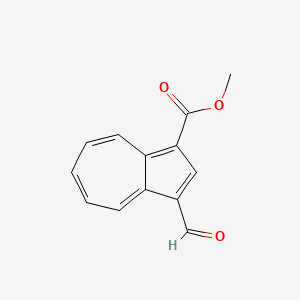
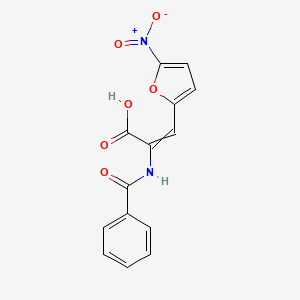

![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)
![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
